molecular formula C12H8N2O B1203051 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline CAS No. 65115-91-5

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline

Cat. No.: B1203051
CAS No.: 65115-91-5
M. Wt: 196.2 g/mol
InChI Key: GGQHROHZSIPVQE-UHFFFAOYSA-N
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Description

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline is a heterocyclic compound with the molecular formula C₁₂H₈N₂O It is a member of the epoxide family and is characterized by its unique structure, which includes an oxirene ring fused to a phenanthroline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline typically involves the reaction of 1,10-phenanthroline with sodium hypochlorite and tetra(n-butyl)ammonium hydrogensulfate in a chloroform-water mixture. The reaction is carried out under vigorous stirring for about an hour, followed by separation and purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different epoxide derivatives, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    1,10-Phenanthroline: A parent compound of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline, widely used as a ligand in coordination chemistry.

    2,9-Dimethyl-1,10-phenanthroline: Another derivative with similar structural features but different chemical properties.

    1,10-Phenanthroline-5,6-dione: A related compound with distinct reactivity due to the presence of dione groups.

Uniqueness: this compound stands out due to its epoxide ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other phenanthroline derivatives .

Properties

IUPAC Name

1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQHROHZSIPVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983665
Record name 1a,9b-Dihydrooxireno[f][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65115-91-5
Record name 1,10-Phenanthroline 5,6-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065115915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1a,9b-Dihydrooxireno[f][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline
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